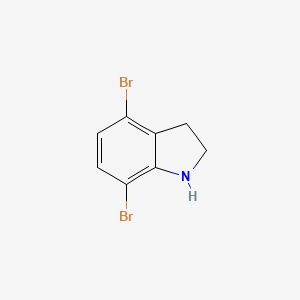

4,7-dibromo-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C8H7Br2N |

|---|---|

Molecular Weight |

276.96 g/mol |

IUPAC Name |

4,7-dibromo-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7Br2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2 |

InChI Key |

ICHLJGWKDCWXOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C=CC(=C21)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-2,3-dihydro-1H-indole typically involves the bromination of 2,3-dihydro-1H-indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction parameters are carefully controlled to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,7-dibromo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction Reactions: The compound can be reduced to form 2,3-dihydro-1H-indole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.

Major Products Formed

Substitution Reactions: Products include various substituted indole derivatives.

Oxidation Reactions: Major products are indole-2,3-dione derivatives.

Reduction Reactions: Products include reduced indole derivatives.

Scientific Research Applications

4,7-dibromo-2,3-dihydro-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-dibromo-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Indoline (2,3-Dihydro-1H-indole)

- Molecular Formula : C₈H₉N

- Molecular Weight : 119.17 g/mol

- Properties : A liquid with a boiling point of 220–221°C and solubility of 5 g/L in water. It lacks bromine substituents, resulting in lower molecular weight and polarity compared to 4,7-dibromo-2,3-dihydro-1H-indole .

- Key Differences : The absence of bromine reduces steric hindrance and electron-withdrawing effects, making indoline more reactive in electrophilic substitutions.

4,6-Dibromoindolenine (CSD refcode KOFRII)

- Molecular Formula : C₉H₇Br₂N

- Molecular Weight : 297.97 g/mol

- Properties : Crystallographic studies reveal a fully aromatic indole ring with bromine at positions 4 and 6. The saturated 2,3-bond in this compound introduces conformational rigidity, altering packing motifs in the solid state .

Brominated Indole Derivatives

5,7-Dibromo-1H-indole-2,3-dione 3-Semicarbazone

1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole

- Molecular Formula : C₂₂H₁₈N₂O₅S

- Molecular Weight : 434.45 g/mol

- Properties : The sulfonyl and nitro groups dominate intermolecular interactions (e.g., C–H⋯O bonds), while bromine in this compound may participate in halogen bonding .

Halogenated Isoindole Derivatives

4,6-Difluoro-2,3-dihydro-1H-isoindole

- Molecular Formula : C₈H₇F₂N

- Molecular Weight : 155.14 g/mol

- Properties : Fluorine’s electronegativity and smaller size reduce steric bulk compared to bromine. This compound’s isoindole backbone also differs in ring fusion geometry .

Comparative Data Table

Spectroscopic and Crystallographic Insights

- NMR : reports δ ~47 ppm for CH₂ in dihydroindole derivatives, while brominated aromatic carbons resonate at δ 109–136 ppm .

- Crystallography : Compounds like KOFRII () exhibit Br⋯Br interactions, whereas sulfonyl derivatives () form hydrogen-bonded motifs. This compound may adopt similar packing patterns .

Biological Activity

4,7-Dibromo-2,3-dihydro-1H-indole is a brominated derivative of indole that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological activities. The compound is characterized by the presence of two bromine atoms at the 4 and 7 positions of the indole ring, which enhances its chemical reactivity and biological properties. This article reviews the biological activity of this compound, highlighting its interactions with biological targets, synthesis methods, and relevant case studies.

- Molecular Formula : C9H8Br2N

- Molecular Weight : Approximately 304.92 g/mol

The introduction of bromine atoms significantly influences the compound's reactivity and binding affinity to various biological targets. The compound serves as an intermediate in organic synthesis and has potential applications in drug discovery.

Research indicates that this compound interacts with specific biological pathways and receptors. The presence of bromine enhances its affinity for certain molecular targets, which can lead to significant biological effects. Notably:

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes associated with various diseases.

- Receptor Binding : It exhibits binding affinity to receptors involved in neurotransmission and other physiological processes.

Case Studies

- Antiviral Activity : A study evaluated the efficacy of indole derivatives, including this compound, against Hepatitis C Virus (HCV). The results demonstrated that derivatives with acyl groups exhibited enhanced inhibitory activity (EC50 = 510 nM) without significant cytotoxicity (CC50 > 50 µM) .

- Neuroprotective Properties : Research on 2,3-dihydroindole derivatives indicated their potential as neuroprotective agents. These compounds were synthesized through selective reduction methods and evaluated for their antioxidant properties .

- Structural Comparison : A comparative analysis highlighted the unique structural features of this compound relative to other similar compounds. This comparison underscores its distinct chemical properties due to the specific placement of bromine substituents .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination : The indole precursor undergoes bromination at specific positions.

- Reduction : Further modifications may involve reduction reactions to achieve desired functional groups.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-1H-indole-2,3-dione | Contains one bromine atom | Exhibits different reactivity patterns |

| 5,7-Dibromoindoline-2,3-dione | Bromination at different positions | Distinct chemical properties due to substitution |

| 6-Bromoindoline-2,3-dione | Bromination at the 6 position | Varies in biological activity compared to others |

The unique placement of bromine atoms in this compound enhances its binding affinity and reactivity compared to these structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.